molecular formula C20H22N2O4 B2500648 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 898409-68-2

2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one

Cat. No.: B2500648
CAS No.: 898409-68-2
M. Wt: 354.406
InChI Key: PBXOXJPINOFFGB-UHFFFAOYSA-N
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Description

2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring can be formed through reduction reactions.

    Attachment of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.

    Construction of the Pyran-4-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline and pyrrolidine moieties.

    Reduction: Reduction reactions can modify the ketone group in the pyran-4-one ring.

    Substitution: Various substitution reactions can occur, especially at the indoline and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(indolin-1-ylmethyl)-5-(2-oxo-2-(morpholin-1-yl)ethoxy)-4H-pyran-4-one: Similar structure with a morpholine ring instead of pyrrolidine.

    2-(indolin-1-ylmethyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

The uniqueness of 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-18-11-16(12-22-10-7-15-5-1-2-6-17(15)22)25-13-19(18)26-14-20(24)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXOXJPINOFFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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